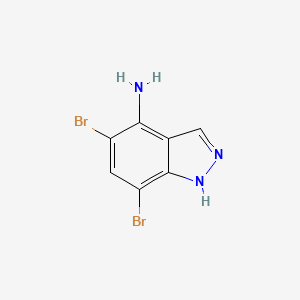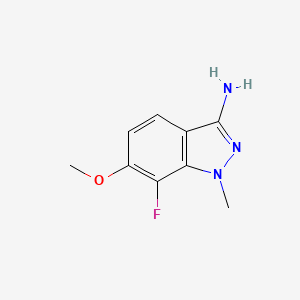![molecular formula C11H8BrF3N2O2 B1405645 Ethyl 6-bromo-2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate CAS No. 1427460-68-1](/img/structure/B1405645.png)
Ethyl 6-bromo-2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate
Overview
Description
Ethyl 6-bromo-2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate is a chemical compound with the molecular weight of 337.1 . It is a solid substance and is stored at refrigerator temperatures .
Synthesis Analysis
The synthesis of compounds with the imidazo pyridine-3-carboxylate core, such as this compound, involves the condensation of 2-aminopyridines with α-bromoketones . This process was carried out under microwave irradiation in a solvent- and catalyst-free environment .Molecular Structure Analysis
The InChI code for this compound is1S/C11H8BrF3N2O2/c1-2-19-10(18)8-5-17-4-6(12)3-7(9(17)16-8)11(13,14)15/h3-5H,2H2,1H3 . This code provides a unique representation of the compound’s molecular structure. Chemical Reactions Analysis
The compound has been used in docking studies to identify potential anti-FtsZ agents that bind to the Vitamin K3-binding region of a homology model generated for S. pneumoniae FtsZ .Physical and Chemical Properties Analysis
The compound is a solid and is stored at refrigerator temperatures .Scientific Research Applications
Synthesis and Biological Activity
- Ethyl 6-bromo-2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate has been used as a synthon for building fused triazines, which are planar, angular tri-heterocycles with potential biological activity (H. Zamora et al., 2004).
Novel Compound Synthesis
- The compound has been involved in the synthesis of novel imidazo[1,2-a]pyrimidine compounds, highlighting its versatility in organic synthesis (J. Liu, 2013).
Regioselective Functionalization
- It's been used in a transition-metal-free, visible-light-induced trifluoromethylation of imidazo[1,2-a]pyridines, demonstrating efficient and convenient regioselective functionalization (Qiguang Zhou et al., 2019).
NMR Spectroscopy Insights
- Ethyl 2',3'-dihydro-2-methylthio-2',4-dioxospiro[2-cyclopentene-1,3'-imidazo[1,2-a]pyridine]-3-carboxylates, related to the parent compound, have been synthesized, and their conformational changes have been analyzed using NMR spectroscopy (T. Abe et al., 2010).
Antimicrobial Activity
- Derivatives of imidazo[1,2-a]pyridine-2-carboxylic acid, which are closely related to the compound , have been synthesized and examined for antimicrobial activity, indicating its potential in drug discovery (G. Turan-Zitouni et al., 2001).
Fluorescent Probes
- Certain derivatives of the compound have been shown to be effective as fluorescent probes for mercury ion, highlighting its application in environmental and analytical chemistry (N. Shao et al., 2011).
Corrosion Inhibition
- Imidazo[4,5-b] pyridine derivatives, structurally similar to the compound, have been evaluated for their performance in inhibiting mild steel corrosion, indicating potential applications in materials science (A. Saady et al., 2021).
Mechanism of Action
Target of Action
Compounds with an imidazo[1,2-a]pyridine-3-carboxylate core have been synthesized and screened for their anti-proliferative activity againstS. pneumoniae .
Mode of Action
It is known that imidazole-containing compounds have a broad range of chemical and biological properties . They show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Biochemical Pathways
Imidazole-containing compounds are known to interact with various biochemical pathways due to their broad range of biological activities .
Result of Action
Compounds with an imidazo[1,2-a]pyridine-3-carboxylate core have shown anti-bacterial action againstS. pneumoniae .
Safety and Hazards
The compound is classified under the GHS07 pictogram, with the signal word "Warning" . The hazard statements associated with it are H302, H315, H319, H335 . Precautionary measures include avoiding breathing dust and contact with skin and eyes, and wearing protective clothing, gloves, safety glasses, and a dust respirator .
Biochemical Analysis
Biochemical Properties
Ethyl 6-bromo-2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate plays a significant role in biochemical reactions, particularly in the context of enzyme inhibition and protein interactions. This compound has been shown to interact with enzymes such as FtsZ, a bacterial cell division protein . The interaction between this compound and FtsZ inhibits the assembly of the bacterial cell division machinery, thereby exerting an antibacterial effect . Additionally, this compound has been found to interact with other biomolecules, including proteins involved in cell signaling pathways .
Cellular Effects
This compound exhibits various effects on different types of cells and cellular processes. In bacterial cells, this compound disrupts cell division by inhibiting the function of FtsZ, leading to impaired bacterial growth and proliferation . In mammalian cells, this compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism . These effects are mediated through its interactions with specific proteins and enzymes involved in these processes.
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with key biomolecules. This compound binds to the Vitamin K3-binding region of FtsZ, thereby inhibiting its function and preventing the assembly of the bacterial cell division machinery . Additionally, this compound has been shown to modulate gene expression by interacting with transcription factors and other regulatory proteins . These interactions result in changes in cellular processes and contribute to the compound’s overall biochemical effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time to assess its stability, degradation, and long-term impact on cellular function. Studies have shown that this compound remains stable under standard laboratory conditions and retains its inhibitory effects on bacterial cell division over extended periods . Prolonged exposure to this compound may lead to adaptive responses in cells, including changes in gene expression and metabolic pathways .
Dosage Effects in Animal Models
The effects of this compound have been evaluated in animal models to determine its dosage-dependent effects. Studies have demonstrated that low to moderate doses of this compound exhibit significant antibacterial activity without causing adverse effects . Higher doses may result in toxicity and adverse effects, including disruptions in cellular metabolism and organ function . These findings highlight the importance of optimizing dosage levels to achieve therapeutic efficacy while minimizing potential side effects.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. This compound has been shown to inhibit specific enzymes involved in bacterial cell wall synthesis, thereby disrupting the metabolic processes essential for bacterial growth and survival . Additionally, this compound may influence mammalian metabolic pathways by modulating the activity of key regulatory enzymes .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound has been observed to accumulate in bacterial cells, where it exerts its inhibitory effects on cell division . In mammalian cells, this compound is distributed to various cellular compartments, including the cytoplasm and nucleus, where it interacts with target proteins and enzymes .
Subcellular Localization
This compound exhibits specific subcellular localization patterns that influence its activity and function. In bacterial cells, this compound localizes to the site of cell division, where it interacts with FtsZ and inhibits its function . In mammalian cells, this compound is found in the cytoplasm and nucleus, where it modulates gene expression and cellular signaling pathways . The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles .
Properties
IUPAC Name |
ethyl 6-bromo-2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8BrF3N2O2/c1-2-19-10(18)8-9(11(13,14)15)16-7-4-3-6(12)5-17(7)8/h3-5H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGBGMJMHDDKHSX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C2N1C=C(C=C2)Br)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8BrF3N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 3-bromo-8-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1405563.png)
![8-Bromoimidazo[1,2-a]pyridine-6-carbohydrazide](/img/structure/B1405565.png)



![N-{[(1-Methyl-1H-indazol-7-yl)-amino]carbonothioyl}benzamide](/img/structure/B1405572.png)
![N-(2-Chlorophenyl)-N'-[2-methyl-6-(trifluoromethyl)pyridin-3-yl]urea](/img/structure/B1405574.png)
![2-Phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B1405575.png)


![6-Bromo-2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carbohydrazide](/img/structure/B1405581.png)

![[1-Methyl-5-(2-methyl-1,3-thiazol-4-yl)-1H-pyrrol-2-yl]acetic acid](/img/structure/B1405583.png)
![3-{4-[5-(Trifluoromethyl)pyridin-2-yl]-1,4-diazepan-1-yl}propanoic acid](/img/structure/B1405585.png)
